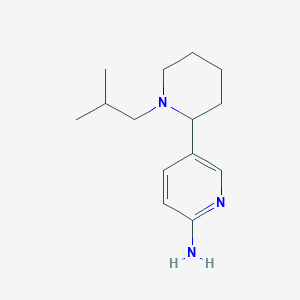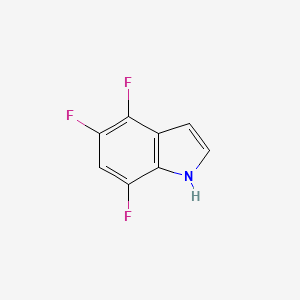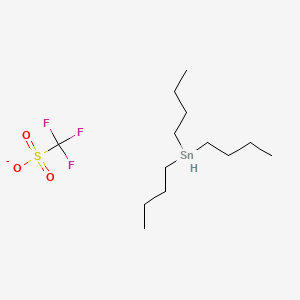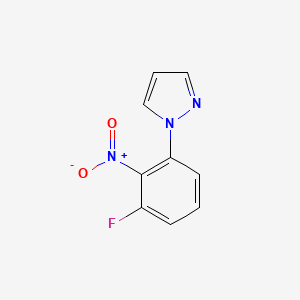
buta-1,3-diene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buta-1,3-diene-1-sulfonyl fluoride is an organic compound with the molecular formula C4H5FO2S It is a derivative of butadiene, featuring a sulfonyl fluoride group attached to the first carbon of the diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Buta-1,3-diene-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the dehalogenation of α-halo-1,3-dienylsulfonyl fluorides in the presence of zinc powder and acetic acid. This method achieves high chemo- and stereoselectivity . Another method involves the palladium-mediated, base-free Suzuki−Miyaura coupling of propargyl alcohols and boronic acids, followed by a hydropalladation/dehydropalladation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Buta-1,3-diene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Cycloaddition Reactions: The diene system allows for cycloaddition reactions, such as Diels-Alder reactions.
Reduction Reactions: The compound can be reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include zinc powder, acetic acid, palladium catalysts, and boronic acids . Reaction conditions vary depending on the desired transformation but often involve mild temperatures and specific catalysts to achieve high selectivity.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions may yield sulfonate esters, while cycloaddition reactions can produce cyclic compounds.
Wissenschaftliche Forschungsanwendungen
Buta-1,3-diene-1-sulfonyl fluoride has several scientific research applications:
Wirkmechanismus
The mechanism of action of buta-1,3-diene-1-sulfonyl fluoride involves its interaction with molecular targets through its reactive sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition of enzyme activity or modification of molecular pathways . The diene system also allows for interactions with other molecules through cycloaddition reactions, contributing to its versatility in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to buta-1,3-diene-1-sulfonyl fluoride include:
Ethenesulfonyl fluoride: Another sulfonyl fluoride derivative with similar reactivity but different structural properties.
Nonafluorobutanesulfonyl fluoride: A perfluorinated sulfonyl fluoride with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its combination of a diene system and a sulfonyl fluoride group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and medicinal research.
Eigenschaften
Molekularformel |
C4H5FO2S |
|---|---|
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
buta-1,3-diene-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h2-4H,1H2 |
InChI-Schlüssel |
AIIIUATWZPUYHX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=CS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea](/img/structure/B11823659.png)


![1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B11823689.png)

![(2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11823700.png)
![4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one](/img/structure/B11823712.png)
